molecular formula C14H23N B13296022 [1-(4-Methylphenyl)ethyl](pentan-3-YL)amine

[1-(4-Methylphenyl)ethyl](pentan-3-YL)amine

Cat. No.: B13296022
M. Wt: 205.34 g/mol
InChI Key: BUEYRWDGLAUXBH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethylamine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol It is a derivative of amine, characterized by the presence of a methylphenyl group and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine typically involves the reaction of 4-methylphenylacetone with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylphenyl)ethylamine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction, and the product is continuously extracted and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may be used in the development of new drugs or as a tool for studying enzyme mechanisms .

Medicine: In medicine, 1-(4-Methylphenyl)ethylamine is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethylamine
  • 1-(4-Chlorophenyl)ethylamine
  • 1-(4-Fluorophenyl)ethylamine

Comparison: Compared to its analogs, 1-(4-Methylphenyl)ethylamine is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the methyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Biological Activity

1-(4-Methylphenyl)ethylamine, a compound with potential pharmacological significance, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a substituted ethylamine structure that includes a 4-methylphenyl group and a pentan-3-yl chain. This configuration is critical for its interaction with biological targets.

The biological activity of 1-(4-Methylphenyl)ethylamine is largely attributed to its ability to interact with various enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter physiological responses.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and related behaviors.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that related compounds demonstrate significant antitumor effects, with mean GI50 values indicating potency against various cancer cell lines .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly linked to the modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological implications of structurally similar compounds, providing insights into the potential effects of 1-(4-Methylphenyl)ethylamine.

Case Study 1: Antitumor Activity

A study on 3-benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity, with certain derivatives showing GI50 values significantly lower than established chemotherapeutics like 5-FU. This suggests that similar structural motifs could enhance the efficacy of 1-(4-Methylphenyl)ethylamine in cancer treatment .

Case Study 2: Neuroprotective Effects

Research into compounds with amine functionalities has indicated neuroprotective effects through the inhibition of oxidative stress pathways. Such mechanisms may be relevant for understanding the potential therapeutic applications of 1-(4-Methylphenyl)ethylamine in neurodegenerative diseases.

Data Summary

The following table summarizes key findings related to the biological activity of 1-(4-Methylphenyl)ethylamine and structurally similar compounds:

Compound Activity Type Mean GI50 (µM) Notes
1-(4-Methylphenyl)ethylamineAntitumorTBDPotential for further investigation
3-benzyl-6-methyl-4(3H)-quinazolinoneAntitumor10.47Broad-spectrum activity
2-(4-Chlorophenyl)ethylamineNeuroprotectiveTBDModulates neurotransmitter systems

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(4-methylphenyl)ethyl]pentan-3-amine

InChI

InChI=1S/C14H23N/c1-5-14(6-2)15-12(4)13-9-7-11(3)8-10-13/h7-10,12,14-15H,5-6H2,1-4H3

InChI Key

BUEYRWDGLAUXBH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(C=C1)C

Origin of Product

United States

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